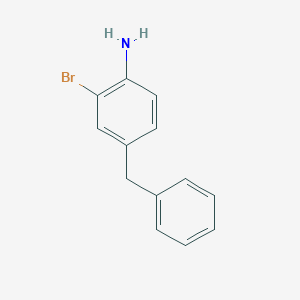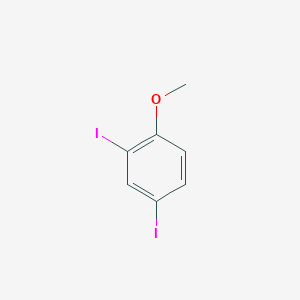![molecular formula C16H19NO3SSi B13894618 [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate is a synthetic organic compound with the molecular formula C16H19NO3SSi. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of 3-(2-Trimethylsilylethynyl)quinoline, which is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The quinoline ring can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a solvent like dichloromethane and a base such as triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include reduced quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and dyes. Its unique structure allows for the creation of materials with enhanced stability and performance.
作用機序
The mechanism of action of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a simpler structure.
Chloroquine: An antimalarial drug with a similar quinoline core.
Camptothecin: A quinoline derivative with potent anticancer activity.
Uniqueness
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate is unique due to the presence of the trimethylsilylethynyl group, which enhances its stability and lipophilicity. This modification can improve the compound’s bioavailability and interaction with biological targets, making it a valuable tool in drug discovery and development.
特性
分子式 |
C16H19NO3SSi |
|---|---|
分子量 |
333.5 g/mol |
IUPAC名 |
[3-(2-trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C16H19NO3SSi/c1-21(18,19)20-12-15-13(9-10-22(2,3)4)11-17-16-8-6-5-7-14(15)16/h5-8,11H,12H2,1-4H3 |
InChIキー |
CCXHLXSBSPRKNS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(C2=CC=CC=C2N=C1)COS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)

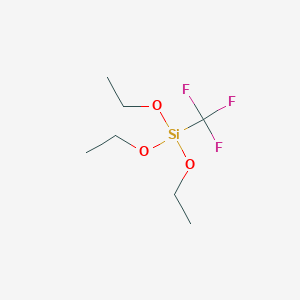
![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)

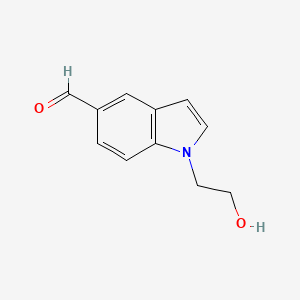

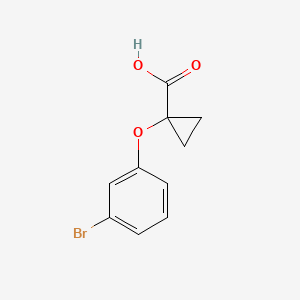
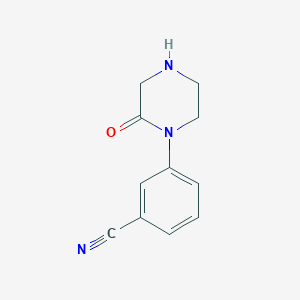
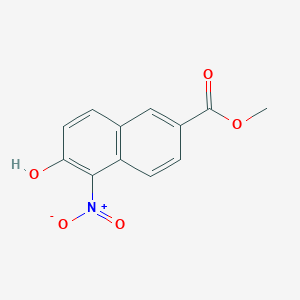
![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)

